(2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-EN-1-one
Overview
Description
“(2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-EN-1-one” is a chemical compound with the molecular formula C15H12N2O3 . It is related to the compound “(2E)-3-(4-Aminophenyl)acrylaldehyde”, which has the molecular formula C9H9NO .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, an efficient methodology for the synthesis of aniline-based triarylmethanes has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines .
Molecular Structure Analysis
The molecular structure of “(2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-EN-1-one” has been characterized by spectroscopy and electronic methods .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the synthesis of molecules bearing several ferrocenyl moieties has been widely investigated over the years .
Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound “(2E)-3-(4-Aminophenyl)acrylaldehyde” include a density of 1.1±0.1 g/cm3, a boiling point of 341.9±25.0 °C at 760 mmHg, and a flash point of 160.6±23.2 °C .
Scientific Research Applications
1. Electrochemical Studies and Corrosion Inhibition
(2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-EN-1-one has been studied for its potential as a corrosion inhibitor. Research by Baskar et al. (2012) investigated compounds similar to this one for their efficiency in inhibiting the corrosion of mild steel in a hydrochloric acid medium. Their study found that these compounds primarily act as cathodic inhibitors, adhering to the metal surface and preventing corrosion. This finding suggests a potential application in protecting industrial metal surfaces (Baskar et al., 2012).
2. Photophysical Properties
The photophysical properties of chalcone derivatives, including those structurally similar to (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-EN-1-one, have been explored by Kumari et al. (2017). Their research demonstrated significant solvatochromic effects in various solvents, indicating potential applications in fields such as dye-sensitized solar cells and optical sensors (Kumari et al., 2017).
3. Antioxidant Activity
Studies on similar chalcone derivatives by Sulpizio et al. (2016) revealed potential antioxidant activities. These compounds, through their structure and substituents, showed free radical scavenging ability, suggesting their application in the development of antioxidant agents (Sulpizio et al., 2016).
4. Molecular Docking and Antiviral Potential
Research conducted by Almeida-Neto et al. (2020) on 4′-acetamidechalcones, structurally related to the compound , demonstrated potential interactions with enzymatic and structural targets of SARS-CoV-2. This suggests a potential application in the development of antiviral agents, particularly against COVID-19 (Almeida-Neto et al., 2020).
5. Nonlinear Optical Properties
The nonlinear optical properties of certain chalcone derivatives have been studied, with implications for applications in materials science. Valverde et al. (2018) investigated the electrostatic effects on the dipole moment and hyperpolarizability in a chalcone derivative, indicating potential use in photonic devices and optical data storage (Valverde et al., 2018).
Future Directions
properties
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(9-2-11)17(19)20/h1-10H,16H2/b10-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLCMFUFMXUFFW-XCVCLJGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501205155 | |
Record name | (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501205155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-EN-1-one | |
CAS RN |
569646-62-4 | |
Record name | (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=569646-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501205155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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